molecular formula C20H43N B1288181 2-Octyldodecan-1-amine CAS No. 62281-06-5

2-Octyldodecan-1-amine

Cat. No. B1288181
Key on ui cas rn: 62281-06-5
M. Wt: 297.6 g/mol
InChI Key: VDNQHHBRKZQBPY-UHFFFAOYSA-N
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Patent
US08859714B1

Procedure details

Iodoalkane 5 (5.90 g, 14.5 mmol) and potassium phthalimide (2.94 g, 15.9 mmol) were taken up in 25 mL of DMF and vigorously stirred for 72 hours at 25° C. The reaction mixture was then taken up in 200 mL of pentane, washed four times with 100 mL of water, passed through a 3 cm silica gel plug, and concentrated to give a colorless oil. The oil was next taken up in 150 mL of ethanol, 4 mL of hydrazine hydrate was added, and the mixture was heated at reflux overnight. The resulting precipitate was collected by filtration, dissolved in 100 mL of water, and the solution was made alkaline by the addition of 6 M NaOH (aq). The resulting mixture was then taken up in 200 mL of pentane, washed four times with 100 mL of water, once with 70 mL of brine, and concentrated to give a colorless oil (3.08 g, 72% yield). Anal. Calcd. for C20H43N: C, 80.73; H, 14.57. Found: C, 80.78; H, 14.52; 1H NMR (CDCl3): 2.60 (d, J=5.0 Hz, 2H), 2.00 (t, J=5.0 Hz, 1H), 1.30-1.20 (b, 32H), 0.89 (t, J=7.5 Hz, 6H); MS (EI): m/z (%) 297.34 (100) [M+].
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Yield
72%

Identifiers

REACTION_CXSMILES
I[CH2:2][CH:3]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C1(=O)[NH:26]C(=O)C2=CC=CC=C12.[K].O.NN>CN(C=O)C.CCCCC.C(O)C>[CH2:14]([CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][NH2:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2,3.4,^1:32|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
ICC(CCCCCCCCCC)CCCCCCCC
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCC
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
vigorously stirred for 72 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed four times with 100 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 mL of water
ADDITION
Type
ADDITION
Details
by the addition of 6 M NaOH (aq)
WASH
Type
WASH
Details
washed four times with 100 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
once with 70 mL of brine, and concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCCCCCC)C(CN)CCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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